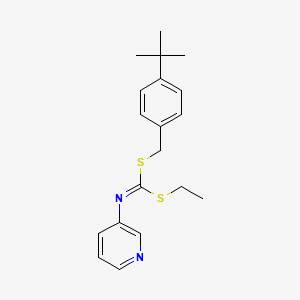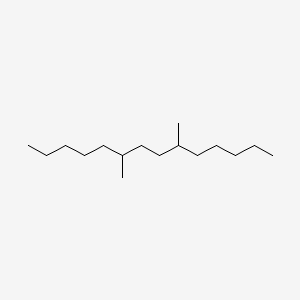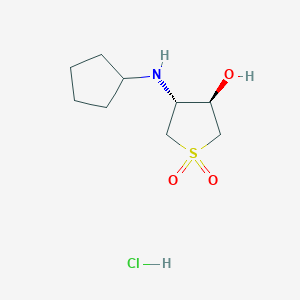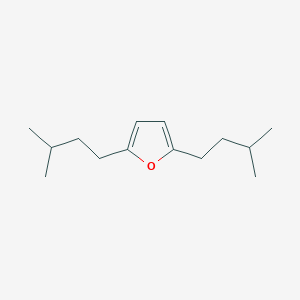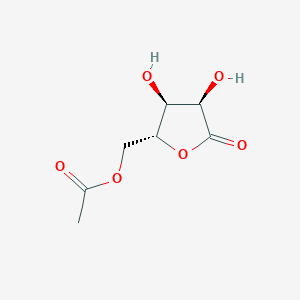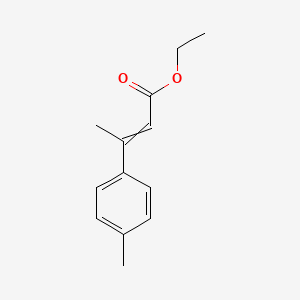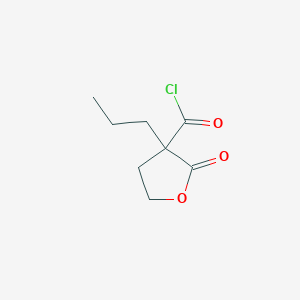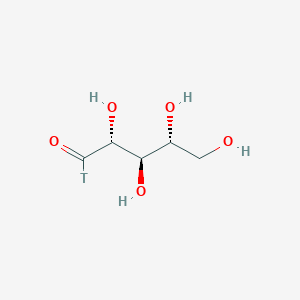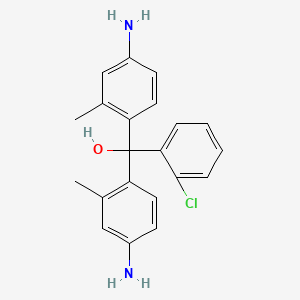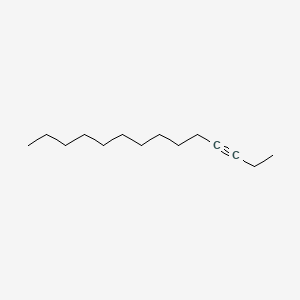
3-Tetradecyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tetradecyne is an organic compound with the molecular formula C₁₄H₂₆. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known as 3-C14H26 and has a molecular weight of 194.3562 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Tetradecyne can be synthesized through various methods, including the alkylation of terminal alkynes with alkyl halides in the presence of a strong base. One common method involves the reaction of 1-dodecyne with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Tetradecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium amide (NaNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Tetradecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Tetradecyne involves its interaction with molecular targets through its triple bond. This interaction can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The pathways involved depend on the specific reaction conditions and the presence of catalysts or other reagents .
Comparación Con Compuestos Similares
Similar Compounds
1-Tetradecyne: Another alkyne with a similar structure but with the triple bond at a different position.
3-Tetradecene: An alkene with a double bond instead of a triple bond.
1-Dodecyne: A shorter alkyne with a similar structure.
Uniqueness
3-Tetradecyne is unique due to its specific position of the triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
60212-32-0 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
tetradec-3-yne |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-5,7,9-14H2,1-2H3 |
Clave InChI |
DWWMJIDVLGUCDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC#CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)

